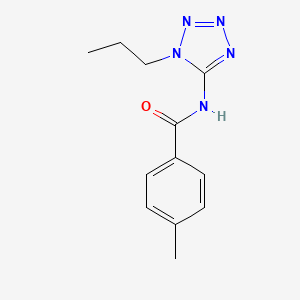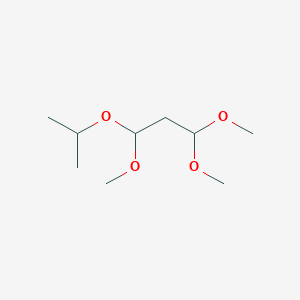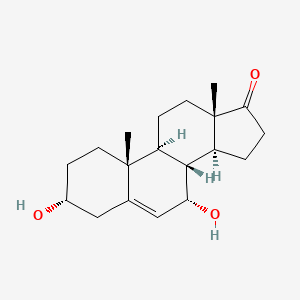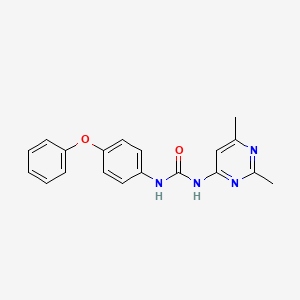![molecular formula C14H13N3OS B12574897 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- CAS No. 219538-24-6](/img/structure/B12574897.png)
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a naphthalenol moiety linked to a thiadiazole ring, which is further substituted with an ethylamino group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of 2-naphthol with appropriate thiadiazole precursors. One common method includes the reaction of 2-naphthol with 5-(ethylamino)-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Substituted thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenol, 3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(propylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(butylamino)-1,3,4-thiadiazol-2-yl]
Uniqueness
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and selectivity in certain chemical reactions compared to its analogs. Additionally, its biological activity profile may differ, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
219538-24-6 |
|---|---|
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C14H13N3OS/c1-2-15-14-17-16-13(19-14)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,15,17) |
InChI-Schlüssel |
GDKCODAJDBOADK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN=C(S1)C2=CC3=CC=CC=C3C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)


![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)



![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)



